molecular formula C32H33N7O4 B13031195 (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Cat. No.: B13031195
M. Wt: 579.6 g/mol
InChI Key: VDNONFSYQSWFCZ-LCPXNYKMSA-N
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Description

(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their coupling and cyclization to form the final product. Common reagents used in these reactions include benzyl bromide, hydroxybenzyl alcohol, and quinoxaline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The quinoxaline moiety can be reduced under specific conditions to yield a dihydroquinoxaline derivative.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxybenzyl group yields a ketone or aldehyde, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.

Scientific Research Applications

Chemistry

In chemistry, (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide include other pyrazino[2,1-c][1,2,4]triazine derivatives, quinoxaline-based compounds, and benzyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry The presence of both hydroxybenzyl and quinoxaline moieties, along with the specific stereochemical configuration, contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C32H33N7O4

Molecular Weight

579.6 g/mol

IUPAC Name

(6S,9S)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

InChI

InChI=1S/C32H33N7O4/c1-21-30-38(28(41)20-36(2)39(30)32(43)35-18-23-7-4-3-5-8-23)27(17-22-11-13-25(40)14-12-22)31(42)37(21)19-24-9-6-10-26-29(24)34-16-15-33-26/h3-16,21,27,30,40H,17-20H2,1-2H3,(H,35,43)/t21-,27-,30?/m0/s1

InChI Key

VDNONFSYQSWFCZ-LCPXNYKMSA-N

Isomeric SMILES

C[C@H]1C2N([C@H](C(=O)N1CC3=C4C(=CC=C3)N=CC=N4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=C4C(=CC=C3)N=CC=N4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Origin of Product

United States

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